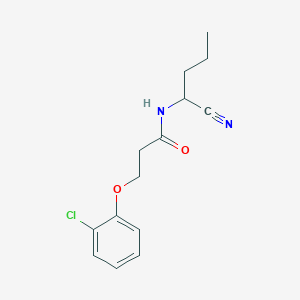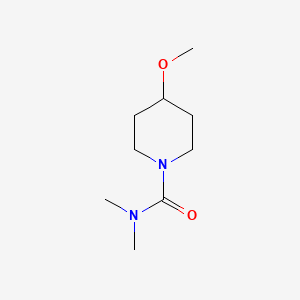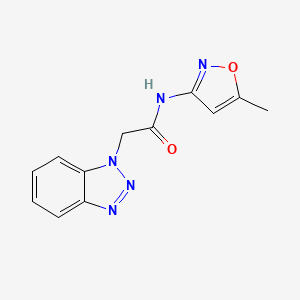![molecular formula C10H10FN3O B2712101 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248793-32-9](/img/structure/B2712101.png)
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1-(3-fluorophenyl)ethan-1-ol , which is an organic compound with the molecular formula C8H9FO . It contains a fluorophenyl group attached to an ethanol group. The presence of the 1H-1,2,3-triazol-4-yl group suggests that it might be a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they have various applications in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, triazole derivatives are often synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The synthesis typically involves the reaction of an azide and an alkyne to form a triazole ring, a process known as a Huisgen cycloaddition .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel compounds incorporating the 1,2,3-triazole moiety, highlighting their significant antimicrobial properties. For instance, the synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones demonstrated potent antimicrobial activity, underscoring the value of these compounds in developing new antimicrobial agents (Nagamani et al., 2018). This highlights the compound's relevance in addressing the need for novel antimicrobials.
Structural Characterization and Crystal Studies
The structural characterization and crystal studies of related compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provide insights into the molecular interactions and stability crucial for designing drugs with improved efficacy and reduced side effects (Liang, 2009). Such studies are foundational in the rational design of compounds with specific biological activities.
Application in Coordination Chemistry
The coordination and fluorescence studies of Zinquin A, a probe for intracellular Zn2+ detection, involved derivatives of the triazole class. These studies underscore the utility of such compounds in developing sensitive and selective probes for bioimaging and diagnostic applications, showcasing the versatility of 1,2,3-triazole derivatives in coordination chemistry (Hendrickson et al., 2003).
Organic Synthesis and Chemical Transformations
Compounds related to 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol serve as intermediates in organic synthesis, facilitating the development of complex molecules through diverse chemical transformations. For example, research on Ruthenium Allenylidene/Alkenylcarbyne Complexes provided pathways to γ-Substituted Vinylidene and other derivatives, demonstrating the compound's role in synthesizing pharmacologically relevant molecules (Bustelo et al., 2007).
Antioxidant and Biological Activities
Further studies have evaluated the biological activities of sulfanyl derivatives of 1,2,4-triazoles, including antioxidant and antibacterial properties. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of new treatments with antioxidant properties (Sarac et al., 2020).
Propriétés
IUPAC Name |
2-[1-(3-fluorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWDIXHISNQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2712018.png)
![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)thio]-1H-indole](/img/structure/B2712025.png)
![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2712031.png)

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2712033.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712034.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712036.png)

![N-[[4-[4-(Cyclopropanecarbonyl)-1,4-diazepane-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712040.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B2712041.png)